![molecular formula C21H22N2O5 B2916179 N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-ethoxybenzamide CAS No. 898454-18-7](/img/structure/B2916179.png)

N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-ethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

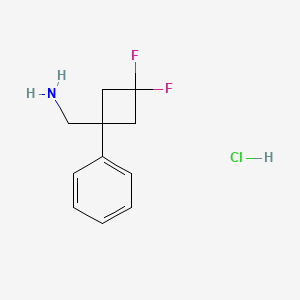

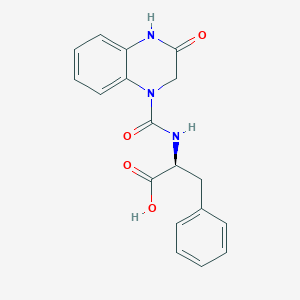

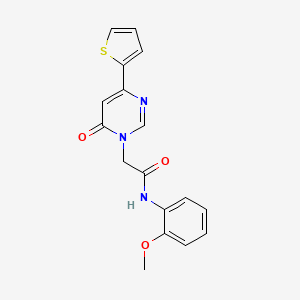

The compound contains a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group, a 5-oxopyrrolidin-3-yl group, and a 4-ethoxybenzamide group. The presence of these groups suggests that the compound might have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in space. The presence of the benzodioxin ring and the pyrrolidinone ring could potentially lead to interesting conformations .Chemical Reactions Analysis

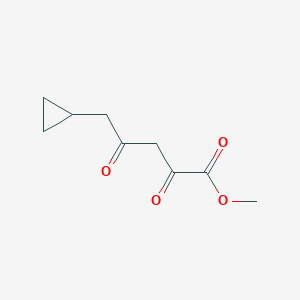

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzodioxin and pyrrolidinone rings could affect its solubility and stability .Wissenschaftliche Forschungsanwendungen

Biodistribution and Antitumor Activity

Research by Uglea et al. (2005) explored the antitumor activity of new polymers synthesized by conjugating compounds similar to N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-ethoxybenzamide. These polymers showed potential in inhibiting tumor growth, attributed to the enhanced permeability and retention effect (Uglea et al., 2005).

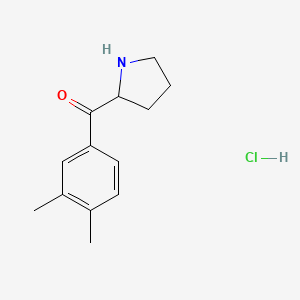

Neuroleptic Potential

A study by de Paulis et al. (1986) on compounds structurally related to this compound indicated potential neuroleptic properties. They specifically synthesized a series of related compounds showing potent antidopamine activity in vivo and in vitro (de Paulis et al., 1986).

Cytotoxicity Against Cancer Cells

Hour et al. (2007) developed compounds related to the chemical , assessing their cytotoxicity against various cancer cell lines. These compounds, including a lead compound JJC-1, demonstrated significant cytotoxic effects, particularly against leukemia cells (Hour et al., 2007).

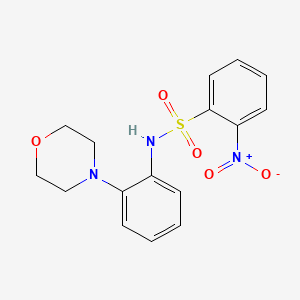

Antibacterial Applications

Straniero et al. (2023) investigated 2,6-difluorobenzamides, structurally akin to this compound, for their antibacterial properties. They developed a family of benzamides showing significant activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis (Straniero et al., 2023).

Serotonin-3 Receptor Antagonism

Harada et al. (1995) conducted studies on 4-amino-5-chloro-2-ethoxybenzamides, closely related to the compound , revealing their potent antagonistic activity on the serotonin-3 (5-HT3) receptor (Harada et al., 1995).

Antimicrobial and Antioxidant Activities

Yang et al. (2015) isolated new benzamides from Streptomyces, which showed potent antimicrobial and antioxidant activities. These activities are relevant considering the structural similarities with this compound (Yang et al., 2015).

Wirkmechanismus

Target of Action

Similar compounds have been found to exhibit moderate to weak inhibition ofcholinestrases and lipoxygenase enzymes . These enzymes play crucial roles in neural signal transmission and inflammation, respectively.

Mode of Action

Based on its structural similarity to other compounds, it is plausible that it interacts with its targets (cholinestrases and lipoxygenase enzymes) by binding to their active sites, thereby inhibiting their activity .

Biochemical Pathways

The inhibition of cholinesterases and lipoxygenase enzymes can affect several biochemical pathways. Cholinesterases are involved in the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. Inhibition of these enzymes can lead to an increase in acetylcholine levels, affecting neural signal transmission. On the other hand, lipoxygenase enzymes are involved in the metabolism of arachidonic acid, a key player in inflammatory responses. Inhibition of these enzymes can potentially reduce inflammation .

Pharmacokinetics

It’s worth noting that similar compounds, such as sulfonamides, are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Result of Action

Based on its potential targets, it can be inferred that the compound may affect neural signal transmission and inflammatory responses by inhibiting cholinesterases and lipoxygenase enzymes, respectively .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to bind to its targets and exert its effects. Additionally, the compound’s stability could be influenced by storage conditions, such as temperature and humidity .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-ethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5/c1-2-26-17-6-3-14(4-7-17)21(25)22-15-11-20(24)23(13-15)16-5-8-18-19(12-16)28-10-9-27-18/h3-8,12,15H,2,9-11,13H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDTWLJGCUONMHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(Mesitylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2916098.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2916111.png)

![N-[3-(1H-imidazol-1-yl)propyl]-5-(morpholine-4-sulfonyl)furan-2-carboxamide](/img/structure/B2916115.png)

![3-isopentyl-8-(2-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2916116.png)

![N-(3-chlorophenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2916118.png)